molecular formula C6H11NO3 B099064 2-Acetamidoethyl acetate CAS No. 16180-96-4

2-Acetamidoethyl acetate

Cat. No.: B099064
CAS No.: 16180-96-4
M. Wt: 145.16 g/mol
InChI Key: SKPWGBMKZNVXFF-UHFFFAOYSA-N
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Description

2-Acetamidoethyl acetate, with the CAS registry number 16180-96-4 , is an organic compound with the molecular formula C6H11NO3 and an average mass of 145.16 g/mol . Its structure features both acetamido and acetoxyethyl functional groups, which classifies it as a derivative of acetamide . This bifunctional nature makes it a valuable intermediate or building block in organic synthesis and chemical research, particularly for the modification of molecules to introduce specific polar or amide-containing functionalities. The compound is also known by several synonyms, including N-[2-(Acetyloxy)ethyl]acetamide and 1-Acetamido-2-acetoxyethane . To ensure its stability and purity, it is recommended that the material be stored under refrigeration at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please contact our sales team for a quotation, to check availability, or to request additional specifications.

Properties

CAS No.

16180-96-4

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2-acetamidoethyl acetate

InChI

InChI=1S/C6H11NO3/c1-5(8)7-3-4-10-6(2)9/h3-4H2,1-2H3,(H,7,8)

InChI Key

SKPWGBMKZNVXFF-UHFFFAOYSA-N

SMILES

CC(=O)NCCOC(=O)C

Canonical SMILES

CC(=O)NCCOC(=O)C

Other CAS No.

16180-96-4

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Hypocholesterolemic and Hypolipemic Agent

2-Acetamidoethyl acetate has been identified as a hypocholesterolemic and hypolipemic agent. Research indicates that it effectively reduces cholesterol and triglyceride levels in serum. This is particularly significant for developing treatments for conditions related to hyperlipidemia. The compound's mechanism involves modulating lipid metabolism without causing gastrointestinal irritation, making it a promising candidate for therapeutic applications in managing dyslipidemia .

Polymer Science

Conformational Analysis of Polymers

In polymer science, this compound serves as a model compound for the conformational analysis of poly(ester amide) and polyurethane structures. Studies have utilized this compound to understand the geometrical parameters and interactions within polymer chains, aiding in the design of new materials with desirable properties . The ability to analyze the conformational behavior of polymers containing ester and amide groups enhances the development of advanced materials for various applications, including biomedical devices and coatings.

Organic Synthesis

Intermediate in Chemical Reactions

This compound is frequently employed as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the formation of more complex molecules. For instance, it has been used in the synthesis of other acetamido compounds and derivatives that have potential biological activities . The versatility of this compound makes it valuable in laboratories focused on developing new pharmaceuticals and agrochemicals.

Case Study 1: Lipid Regulation

A study demonstrated that administering this compound to subjects with elevated lipid levels resulted in a statistically significant reduction in both cholesterol and triglycerides over a specified period. The study highlighted its potential as a therapeutic agent for managing lipid disorders, emphasizing its safety profile concerning gastrointestinal side effects .

Case Study 2: Polymer Development

In another research project, scientists synthesized a series of poly(ester amide) materials utilizing this compound as a building block. These polymers exhibited enhanced mechanical properties and thermal stability compared to traditional polymers. The findings suggest that incorporating this compound into polymer formulations can lead to innovative materials suitable for high-performance applications .

Chemical Reactions Analysis

Substitution Reactions via Neighboring Group Participation

2-Acetamidoethyl acetate undergoes selective substitution at the primary carbon due to intramolecular assistance from the amide group. Key findings from catalytic studies3:

Reaction Conditions and Yields

SubstrateCatalystTemp (°C)Time (h)ProductYield (%)
This compoundHf(OTf)₄15024Amide sulfonamide92
This compoundSc(OTf)₃15048Depolymerized products85–90

Mechanistic Insights

  • Lewis acid activation : Metal triflates (e.g., Hf(OTf)₄) coordinate to the ester carbonyl, polarizing the C–O bond.

  • Acyloxonium intermediate formation : Intramolecular attack by the amide oxygen generates a cyclic oxonium ion.

  • Nucleophilic substitution : Sulfonamides (e.g., saccharin) attack the primary carbon, displacing the acetate group.

Example reaction:

2 Acetamidoethyl acetate+SaccharinHf OTf 150 CN 2 acetamidoethyl saccharin+Acetic acid\text{2 Acetamidoethyl acetate}+\text{Saccharin}\xrightarrow{\text{Hf OTf 150 C}}\text{N 2 acetamidoethyl saccharin}+\text{Acetic acid}

Depolymerization in Polyester Recycling

This compound derivatives play a role in catalytic depolymerization of polyesters like PET3:

  • PET degradation : The compound’s structural analogs facilitate C–O bond cleavage via similar NGP mechanisms.

  • Product recovery : Yields up to 95% terephthalic acid and 84% sulfonamido alcohol under optimized conditions.

Hydrolysis and Stability

  • Ester hydrolysis : Under basic conditions, the acetate group hydrolyzes to form 2-acetamidoethanol.

  • Amide stability : The acetamide group resists hydrolysis under mild conditions but cleaves under strong acidic/basic environments.

Table 1: Catalytic Substitution of 2-Acetamidoethyl Acetate3

EntryNucleophileCatalystTemp (°C)Yield (%)
1SaccharinHf(OTf)₄15092
2N-MethyltosylamideSc(OTf)₃15085

Table 2: Hydrolysis Products

ConditionReagentProductYield (%)
Basic hydrolysisNaOH (1M)2-Acetamidoethanol95
Acidic hydrolysisHCl (6M)Acetic acid + NH₄⁺88

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The following table compares 2-acetamidoethyl acetate with compounds sharing similar functional groups or structural motifs:

Compound CAS Molecular Formula Molecular Weight Functional Groups Key Applications/Reactivity References
This compound 16180-96-4 C₆H₁₁NO₃ 145.16 Amide, ester Polymer models, catalytic amidation
N,S-Diacetylcysteamine 1420-88-8 C₆H₁₁NO₂S 161.22 Amide, thioester Biochemical synthesis (thiol-based)
2-(Dimethylamino)ethyl acetate 1421-89-2 C₆H₁₃NO₂ 131.18 Tertiary amine, ester Pharmaceutical intermediates
2-Ethoxyethyl acetate 111-15-9 C₆H₁₂O₃ 132.16 Ether, ester Industrial solvent
4-(2-Acetamidoethyl)phenyl acetate C₁₂H₁₅NO₃ 221.25 Amide, ester, aromatic Biochemical probes

Thermodynamic and Physical Properties

  • Hydrolysis : this compound undergoes hydrolysis with mild exothermicity (ΔrH° = -2.2 kJ/mol), comparable to simple esters like ethyl acetate (ΔrH° ≈ -5–10 kJ/mol) but less exothermic than thioesters (e.g., N,S-diacetylcysteamine) due to weaker C-O vs. C-S bonds .
  • Boiling Point : The high boiling point of this compound (301.1°C ) reflects strong intermolecular hydrogen bonding from its amide group, contrasting with lower-boiling ether esters like 2-ethoxyethyl acetate (~152°C) .

Polymer Science

This compound serves as a monomer analog for poly(ester amide)s (PEAs), where its dual ester and amide functionalities mimic the alternating structure of polymer backbones. Studies show that PEAs derived from such models exhibit tunable thermal stability (decomposition >250°C) and biodegradability, outperforming polyurethanes in biomedical applications .

Catalytic Amidation

In Hf(OTf)₄-catalyzed reactions, this compound acts as a leaving group, enabling the synthesis of sulfonamide derivatives with yields up to 92% . This reactivity is distinct from simpler esters (e.g., methyl acetate), which require harsher conditions for amidation .

Preparation Methods

Acid-Catalyzed Pathway

The reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl group of 2-acetamidoethanol attacks the protonated carbonyl carbon of acetic acid. Sulfuric acid facilitates proton transfer and water removal, shifting equilibrium toward ester formation2.

Base-Mediated Pathway

KOH deprotonates the alcohol, generating an alkoxide ion that attacks the electrophilic carbonyl carbon of EtOAc. This transesterification proceeds via a tetrahedral intermediate, with ethanol as the leaving group.

Common Side Reactions :

  • Hydrolysis : Acidic or basic conditions may cleave the acetamide group, forming 2-aminoethanol acetate.

  • Over-acetylation : Excess acylating agents can acetylate the amine, necessitating stoichiometric control.

Scalability and Industrial Considerations

The patent CN104829482B highlights solvent selection and catalyst recovery as critical factors for large-scale production. For example:

  • Solvent Recycling : Ethyl acetate and THF can be distilled and reused, reducing costs.

  • Catalyst Systems : Palladium-based catalysts (e.g., Pd-C) from reduction steps may be recuperated via filtration.

Q & A

Q. What are the optimal methods for synthesizing 2-acetamidoethyl acetate, and how can purity be ensured?

Methodological Answer: Synthesis typically involves acetylation of 2-aminoethanol derivatives. A validated protocol includes reacting 2-aminoethanol with acetic anhydride under controlled conditions (e.g., in DMF with a base like K₂CO₃ at 60–80°C) . Purification is achieved via double recrystallization from ethanol to remove unreacted reagents and byproducts . Purity can be confirmed using HPLC (>98% purity) or by analyzing melting point consistency with literature values (135.9°C) .

Q. How should researchers characterize this compound’s physical and spectroscopic properties?

Methodological Answer:

  • Physical Properties: Measure density (1.059 g/cm³) using a pycnometer and boiling point (301.1°C at 760 mmHg) via distillation under reduced pressure .
  • Spectroscopic Analysis:
    • IR: Look for amide I (1650–1630 cm⁻¹) and ester C=O (1740–1720 cm⁻¹) stretches.
    • ¹H NMR (CDCl₃): Peaks at δ 2.05 ppm (acetate CH₃), δ 3.45–3.65 ppm (CH₂ groups adjacent to oxygen), and δ 6.20 ppm (amide NH) .
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 146.1 (C₆H₁₁NO₃) .

Q. What experimental precautions are critical when handling this compound?

Methodological Answer:

  • Stability: Store in anhydrous conditions (≤25°C) to prevent hydrolysis, which releases acetic acid and acetamide .
  • Safety: Use fume hoods due to low vapor pressure (0.00108 mmHg at 25°C) and potential respiratory irritation .
  • Reaction Compatibility: Avoid strong bases or acids in polar solvents (e.g., water) to minimize unintended ester/amide cleavage .

Advanced Research Questions

Q. How can reaction thermochemistry data inform the design of hydrolysis experiments for this compound?

Methodological Answer: The hydrolysis enthalpy (ΔrH° = -2.2 ± 0.3 kJ/mol) indicates a mildly exothermic process . To optimize hydrolysis:

  • Use aqueous acidic/basic conditions (e.g., 0.1M HCl or NaOH) at 60–80°C.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) or quantify products (acetic acid, acetamide) via titration .
  • For kinetic studies, employ stopped-flow spectroscopy to track real-time ester cleavage .

Q. How does this compound serve as a substrate analog in enzyme promiscuity studies?

Methodological Answer: In biosynthetic pathways (e.g., N-N bond formation), this compound acts as a non-canonical substrate to test enzyme flexibility .

  • Protocol:
    • Synthesize analogs lacking the thioester group (e.g., replace acetyl with cyclohexyl or phenyl groups).
    • Incubate with target enzymes (e.g., acyltransferases) and measure activity via LC-MS or fluorometric assays.
    • Compare turnover rates with natural substrates to infer active-site tolerance .

Q. What advanced catalytic systems enhance functionalization of this compound?

Methodological Answer: Hf(OTf)₄-catalyzed amidation at 150°C efficiently converts this compound into sulfonamide derivatives (yields >90%) .

  • Procedure:
    • React with sulfonamides (e.g., toluenesulfonamide) in toluene under inert atmosphere.
    • Monitor via ¹³C NMR for acyloxy group displacement.
    • Isolate products via column chromatography (silica gel, gradient elution) .

Q. How do conflicting data on ester stability impact experimental reproducibility?

Methodological Answer: Discrepancies in reported boiling points (e.g., 301.1°C vs. 290°C in older studies) may arise from impurities or measurement techniques . Mitigation strategies:

  • Validate purity using multiple methods (e.g., GC-MS, elemental analysis).
  • Replicate experiments under controlled humidity and inert atmospheres.
  • Reference high-quality datasets (e.g., NIST Chemistry WebBook) for thermochemical parameters .

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